Cas no 2138212-07-2 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol)

5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol is a heterocyclic compound featuring a pyrazine core substituted with a hydroxymethyl group and a 4-methanesulfonylpyrazole moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The methanesulfonyl group enhances electrophilic character, while the hydroxymethyl functionality offers derivatization versatility. The pyrazine-pyrazole scaffold may contribute to binding interactions in biological systems, making it a valuable intermediate for drug discovery. Its well-defined molecular architecture ensures reproducibility in synthetic pathways. The compound's stability under standard conditions facilitates handling and storage. Suitable for further functionalization, it serves as a key building block in the development of targeted bioactive molecules.
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol structure
2138212-07-2 structure
Product name:5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol
CAS No:2138212-07-2
MF:C9H10N4O3S
Molecular Weight:254.265699863434
CID:6122275
PubChem ID:165472552

5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 化学的及び物理的性質

名前と識別子

    • 5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol
    • [5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
    • 2138212-07-2
    • EN300-1115199
    • インチ: 1S/C9H10N4O3S/c1-17(15,16)8-3-12-13(5-8)9-4-10-7(6-14)2-11-9/h2-5,14H,6H2,1H3
    • InChIKey: ZQGIECCLOJQFHL-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C2C=NC(CO)=CN=2)C=1)(=O)=O

計算された属性

  • 精确分子量: 254.04736137g/mol
  • 同位素质量: 254.04736137g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 106Ų

5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1115199-5g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1115199-1.0g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2
1g
$1057.0 2023-06-09
Enamine
EN300-1115199-0.1g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1115199-0.25g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1115199-0.5g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1115199-1g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1115199-5.0g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2
5g
$3065.0 2023-06-09
Enamine
EN300-1115199-2.5g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1115199-10g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1115199-10.0g
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
2138212-07-2
10g
$4545.0 2023-06-09

5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 関連文献

5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanolに関する追加情報

Comprehensive Overview of 5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol (CAS No. 2138212-07-2)

5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol (CAS No. 2138212-07-2) is a structurally unique heterocyclic compound gaining attention in pharmaceutical and agrochemical research. This molecule features a pyrazine core linked to a methanesulfonyl-substituted pyrazole moiety, with a hydroxymethyl group enhancing its solubility and reactivity. Its dual heterocyclic system makes it a promising scaffold for drug discovery, particularly in kinase inhibition and inflammation modulation.

Recent studies highlight its potential as a biologically active intermediate, aligning with the growing demand for small-molecule therapeutics. Researchers are exploring its applications in targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound’s sulfonyl group contributes to improved metabolic stability, addressing a key challenge in modern drug design.

From a synthetic chemistry perspective, 5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol exemplifies advancements in cross-coupling reactions and heterocyclic functionalization. Its synthesis often involves palladium-catalyzed N-arylation, reflecting industry trends toward atom-efficient methodologies. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques frequently searched by synthetic chemists.

The compound’s logP and hydrogen-bonding capacity make it relevant to discussions about Lipinski’s Rule of Five, a perennial focus in medicinal chemistry forums. Computational modeling suggests its potential as a fragment-based lead compound, coinciding with rising interest in AI-driven drug discovery. These attributes position it as a candidate for high-throughput screening libraries.

Environmental and regulatory considerations are increasingly shaping compound development. 5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol demonstrates favorable biodegradability profiles in preliminary assays, addressing sustainability concerns in chemical manufacturing. This aligns with searches for green chemistry alternatives and benign-by-design strategies.

In material science applications, the compound’s π-conjugated system sparks interest for organic electronic materials. Its thermal stability (confirmed by TGA analysis) meets requirements for optoelectronic device fabrication, connecting to trending searches about flexible electronics and energy storage solutions.

Patent landscapes reveal growing IP activity around pyrazine-pyrazole hybrids, with 2138212-07-2 appearing in claims for kinase inhibitor patents. This correlates with industry focus on targeted cancer therapies and precision medicine approaches. The hydroxymethyl group’s derivatization potential enables prodrug strategies, another hot topic in formulation science.

Analytical method development for this compound frequently involves HPLC method optimization – a common technical challenge discussed in chromatography forums. Stability studies indicate sensitivity to photodegradation, prompting research into light-protective formulations, a concern shared with many photolabile pharmaceuticals.

The scientific community continues investigating structure-activity relationships (SAR) of this scaffold, particularly how methanesulfonyl substitution affects target binding. These investigations intersect with popular searches about molecular docking and computational chemistry tools, reflecting the digital transformation of chemical research.

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